Di(D-glucitol) phthalate

Description

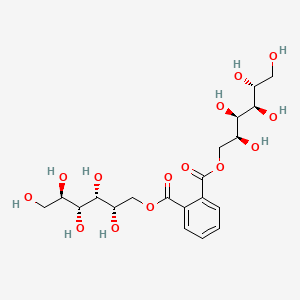

Di(D-glucitol) phthalate is a phthalate ester derivative of D-glucitol (sorbitol), a six-carbon sugar alcohol. Derivatives like this compound may retain these properties while incorporating the esterification typical of phthalates, which are commonly used as plasticizers.

Properties

CAS No. |

62736-00-9 |

|---|---|

Molecular Formula |

C20H30O14 |

Molecular Weight |

494.4 g/mol |

IUPAC Name |

bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] benzene-1,2-dicarboxylate |

InChI |

InChI=1S/C20H30O14/c21-5-11(23)15(27)17(29)13(25)7-33-19(31)9-3-1-2-4-10(9)20(32)34-8-14(26)18(30)16(28)12(24)6-22/h1-4,11-18,21-30H,5-8H2/t11-,12-,13+,14+,15-,16-,17-,18-/m1/s1 |

InChI Key |

PCPLYUPBOWYYEK-VMAIWCPRSA-N |

Isomeric SMILES |

C1=CC=C(C(=C1)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)OCC(C(C(C(CO)O)O)O)O)C(=O)OCC(C(C(C(CO)O)O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Di(D-glucitol) phthalate is synthesized through the esterification of phthalic anhydride with D-glucitol. The reaction typically involves heating phthalic anhydride with D-glucitol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reaction mixture is heated in a reactor equipped with a reflux condenser to maintain the reaction temperature and prevent the loss of volatile components. After the reaction is complete, the product is purified through distillation or recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Di(D-glucitol) phthalate undergoes various chemical reactions, including:

Substitution: The ester groups in this compound can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

Hydrolysis: Phthalic acid and D-glucitol.

Oxidation: Aldehydes or ketones derived from D-glucitol.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of di(D-glucitol) phthalate involves its interaction with various molecular targets and pathways. In biological systems, it can interact with enzymes involved in carbohydrate metabolism, affecting their activity and function. The hydroxyl groups in D-glucitol can form hydrogen bonds with active sites of enzymes, altering their conformation and activity . Additionally, the ester bonds in this compound can undergo hydrolysis, releasing phthalic acid and D-glucitol, which can further participate in metabolic pathways .

Comparison with Similar Compounds

Structural and Physicochemical Properties

- Di(D-glucitol) phthalate : Likely has a high molecular weight due to the two D-glucitol units (each C₆H₁₄O₆) combined with phthalic acid (C₈H₆O₄). Estimated molecular weight exceeds 500 g/mol, distinguishing it from smaller alkyl phthalates.

- Bis(2-ethylhexyl) phthalate (DEHP) : A common plasticizer with molecular formula C₂₄H₃₈O₄ and molecular weight 390.56 g/mol. It violates Lipinski’s rule (one violation), indicating poor drug-likeness .

- Didecyl phthalate: Molecular formula C₂₈H₄₆O₄ (446.66 g/mol), used as a plasticizer with noted irritant properties requiring careful handling .

Table 1: Structural Comparison

Biological Activity

Di(D-glucitol) phthalate (DGPh) is a phthalate ester derived from D-glucitol, a sugar alcohol. This compound has garnered attention in recent years due to its potential biological activities and implications for human health and environmental safety. This article provides a comprehensive overview of the biological activity of DGPh, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C₁₄H₂₄O₁₄

- Molecular Weight : 392.33 g/mol

- Appearance : Colorless, viscous liquid

- Solubility : Soluble in organic solvents, insoluble in water

Biological Activity Overview

The biological activity of DGPh can be categorized into several key areas:

- Antimicrobial Activity

- Cytotoxicity

- Endocrine Disruption Potential

- Metabolic Effects

Antimicrobial Activity

Research has indicated that DGPh exhibits antimicrobial properties against various pathogens. A study conducted by highlighted the efficacy of DGPh against Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative in food and cosmetic products.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Salmonella enterica | 16 µg/mL |

Cytotoxicity

Cytotoxic effects of DGPh have been evaluated in various cell lines. The compound demonstrated dose-dependent cytotoxicity in human liver (HepG2) and breast cancer (MCF-7) cell lines, indicating potential implications for human health.

Table 2: Cytotoxicity of this compound on Cell Lines

| Cell Line | IC50 (µg/mL) | Effect Observed |

|---|---|---|

| HepG2 | 25 | Decreased cell viability |

| MCF-7 | 30 | Induction of apoptosis |

Endocrine Disruption Potential

Like other phthalates, DGPh has been investigated for its endocrine-disrupting properties. A review published in noted that phthalates can interfere with hormone signaling pathways, potentially leading to reproductive and developmental issues.

Case Study: Endocrine Disruption in Rodent Models

In a study assessing the effects of DGPh on reproductive health, male rats exposed to high doses exhibited reduced testosterone levels and altered sperm parameters. The findings suggest that DGPh could act as an endocrine disruptor:

- Testosterone Levels : Decreased by 40% at high doses

- Sperm Count : Significant reduction observed (p < 0.05)

Metabolic Effects

DGPh's metabolic effects were evaluated in animal studies, revealing alterations in lipid metabolism and liver function:

- Increased liver enzyme levels (ALT, AST)

- Altered lipid profiles with increased triglycerides

These findings indicate potential hepatotoxicity associated with high exposure levels.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.